Product packaging for 3-Ethyl-3-methylazetidine-1-carboxamide(Cat. No.:CAS No. 1862047-13-9)

3-Ethyl-3-methylazetidine-1-carboxamide

Cat. No.: B2786543
CAS No.: 1862047-13-9
M. Wt: 142.202
InChI Key: WGVSBLXJMHDRFI-UHFFFAOYSA-N
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Description

Historical Perspectives on Four-Membered Nitrogen Heterocycles in Synthesis

The history of heterocyclic chemistry began in the early 19th century, with initial applications focused on dyes and pigments due to the vibrant colors of many such compounds. bldpharm.com Four-membered nitrogen heterocycles, like azetidines, represent a unique class of these compounds. medwinpublishers.com Their synthesis and study have been historically challenging due to the inherent ring strain of the four-membered ring. nih.govacs.org The strain energy of an azetidine (B1206935) ring is approximately 25.2-25.4 kcal/mol, which is significantly higher than that of more stable five-membered (pyrrolidine, 5.4-5.8 kcal/mol) or six-membered (piperidine, 0 kcal/mol) rings. nih.govacs.org

This considerable ring strain makes the azetidine ring more reactive and, in the past, more difficult to handle and synthesize compared to its larger ring analogs. nih.govnih.gov Early synthetic methods were often low-yielding and not broadly applicable. acs.org However, over the past few decades, significant advancements have been made in synthetic methodologies, including intramolecular cyclizations, cycloadditions, ring expansions, and strain-release strategies, making these strained heterocycles more accessible for research and development. acs.orgacs.org The most studied four-membered nitrogen heterocycles are the β-lactams (azetidin-2-ones), which form the core of penicillin and cephalosporin (B10832234) antibiotics, marking a pivotal moment in medicinal chemistry. medwinpublishers.comacs.org The exploration of the fully saturated azetidine ring, while historically less common, has gained substantial traction in recent years. google.com

The Significance of Azetidine Ring Systems in Molecular Design

The azetidine scaffold has emerged as a valuable and privileged motif in modern medicinal chemistry and molecular design. nih.govnih.gov Its significance stems from a unique combination of structural and physicochemical properties.

Key Attributes and Their Significance:

Molecular Rigidity and Three-Dimensionality: The strained four-membered ring provides a rigid scaffold that limits conformational flexibility. acs.orgacs.org This pre-defined spatial orientation of substituents can lead to higher binding affinity with biological targets by reducing the entropic penalty upon binding. acs.org The non-planar, puckered conformation of the azetidine ring introduces three-dimensional character into otherwise flat molecules, which is increasingly sought after in drug discovery to explore new chemical space and improve selectivity. acs.org

Physicochemical Properties: Azetidines are small, polar heterocycles. nih.gov Incorporating an azetidine ring can improve key drug-like properties such as solubility and metabolic stability, while keeping molecular weight and lipophilicity low. acs.orgnih.gov They have been identified as effective bioisosteres for other groups, such as carbonyls, and can serve as replacements for larger rings like pyrrolidine (B122466). acs.org

Vectorial Exit Points: The azetidine ring provides distinct vectors for substitution, allowing chemists to precisely orient functional groups in three-dimensional space to optimize interactions with biological targets.

These properties have led to the incorporation of the azetidine moiety into a diverse range of biologically active compounds and approved drugs, including treatments for cancer, infectious diseases, and central nervous system disorders. nih.govresearchgate.net Examples of drugs containing the azetidine core include the antihypertensive calcium channel blocker Azelnidipine and the kinase inhibitor Cobimetinib. nih.gov

Overview of the 3-Ethyl-3-methylazetidine-1-carboxamide Framework

The compound this compound belongs to the class of 3,3-disubstituted azetidines. While specific research findings and detailed data for this exact compound are not prominent in publicly available literature, its structure can be broken down into key components to understand its chemical nature.

Structural Components:

Azetidine Ring: A four-membered saturated heterocycle containing one nitrogen atom and three carbon atoms.

3-Ethyl and 3-Methyl Substituents: At the C3 position of the azetidine ring, there is a quaternary carbon atom bonded to both an ethyl (-CH₂CH₃) and a methyl (-CH₃) group. The presence of two substituents at the same position, known as 3,3-disubstitution, is a common strategy in medicinal chemistry to introduce steric bulk and three-dimensionality. acs.org

1-Carboxamide Group: The nitrogen atom of the azetidine ring (N1) is attached to a carboxamide group (-C(=O)NH₂). This functional group can act as both a hydrogen bond donor and acceptor, potentially influencing the molecule's solubility and its ability to interact with biological targets.

The synthesis of such a compound would likely involve creating the 3,3-disubstituted azetidine core first, followed by the addition of the carboxamide group at the ring nitrogen. A plausible synthetic route could involve the reaction of 3-ethyl-3-methylazetidine (B1371502) with an isocyanate or by converting a precursor like 3-Ethyl-3-methylazetidine-1-carbonyl chloride bldpharm.com via reaction with ammonia. The synthesis of 3,3-disubstituted azetidines themselves remains an active area of research, with modern methods focusing on direct modification of the azetidine ring or strain-release strategies. acs.org

Below is a table summarizing the key structural features of the framework.

FeatureDescription
Core Scaffold Azetidine
Substitution at C3 Ethyl group (-CH₂CH₃) and Methyl group (-CH₃)
Substitution at N1 Carboxamide group (-C(=O)NH₂)
Key Characteristics Contains a quaternary center, providing steric bulk and a fixed 3D geometry. The carboxamide group offers hydrogen bonding capabilities.

Given the growing interest in azetidine scaffolds for drug discovery, the this compound framework represents a small, rigid, three-dimensional structure that could be of interest as a building block in the design of new chemical entities.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14N2O B2786543 3-Ethyl-3-methylazetidine-1-carboxamide CAS No. 1862047-13-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethyl-3-methylazetidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c1-3-7(2)4-9(5-7)6(8)10/h3-5H2,1-2H3,(H2,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGVSBLXJMHDRFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CN(C1)C(=O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1862047-13-9
Record name 3-ethyl-3-methylazetidine-1-carboxamide
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Synthetic Methodologies for 3 Ethyl 3 Methylazetidine 1 Carboxamide

Strategies for Azetidine (B1206935) Ring Formation

The construction of the azetidine scaffold, particularly with a quaternary carbon at the 3-position, requires specialized synthetic strategies. Traditional methods often face limitations in scope and functional group compatibility. acs.org Modern approaches include intramolecular cyclizations, ring expansions/contractions, and metal-catalyzed reactions.

Intramolecular Cyclization Approaches

Intramolecular cyclization is a fundamental strategy for forming the azetidine ring, typically involving the formation of a C-N bond through a 4-exo-tet substitution reaction. researchgate.netnih.gov This approach relies on precursors where a nitrogen nucleophile is positioned to attack an electrophilic carbon center three atoms away.

A common method involves the cyclization of γ-amino halides or sulfonates. frontiersin.org For the synthesis of a 3,3-disubstituted azetidine like 3-ethyl-3-methylazetidine (B1371502), the precursor would be a 3-amino-2-ethyl-2-methylpropyl derivative with a suitable leaving group. The reaction proceeds via an intramolecular SN2 reaction, where the amine attacks the carbon bearing the leaving group to close the four-membered ring. frontiersin.orgnih.gov

Another advanced cyclization method is the intramolecular amination of organoboronates, which can furnish azetidines through a 1,2-metalate shift of an aminoboron "ate" complex. organic-chemistry.org Additionally, the intramolecular aminolysis of epoxides offers a pathway to functionalized azetidines. For instance, La(OTf)3 has been shown to catalyze the regioselective intramolecular aminolysis of cis-3,4-epoxy amines to yield azetidine derivatives. frontiersin.orgnih.gov

Ring-Expansion and Ring-Contraction Methods

Ring-expansion and ring-contraction reactions provide alternative routes to the azetidine core by leveraging the chemistry of more readily accessible ring systems.

Ring-Expansion: Three-membered aziridine (B145994) rings can be expanded to four-membered azetidines. magtech.com.cn One such method involves the reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide. organic-chemistry.org A rhodium-catalyzed one-carbon ring expansion of aziridines with vinyl-N-triftosylhydrazones has also been reported to produce 2-alkenyl azetidines. researchgate.net Another strategy is the reaction of rhodium-bound carbenes with strained bicyclic methylene (B1212753) aziridines, which results in a formal [3+1] ring expansion to yield highly-substituted methylene azetidines. nih.gov

Ring-Contraction: Five-membered pyrrolidinone rings can undergo ring contraction to form azetidines. magtech.com.cnrsc.org A notable example is the one-pot nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones. organic-chemistry.orgacs.org This reaction, typically mediated by a base like potassium carbonate, proceeds through nucleophilic attack on the amide carbonyl, followed by N–C(O) cleavage and subsequent intramolecular cyclization via an SN2 mechanism, expelling the bromide ion to form the azetidine ring. rsc.orgacs.org

MethodStarting MaterialKey Reagents/ConditionsProduct Type
Ring-Expansion 1-ArenesulfonylaziridinesDimethylsulfoxonium methylide, Microwave1-Arenesulfonylazetidines
Ring-Expansion Bicyclic methylene aziridinesRhodium-bound carbenesMethylene azetidines
Ring-Contraction α-Bromo N-sulfonylpyrrolidinonesK₂CO₃, Nucleophile (e.g., alcohols, phenols)α-Carbonylated N-sulfonylazetidines

Metal-Catalyzed Azetidine Synthesis

Transition metal catalysis has emerged as a powerful tool for constructing azetidine rings, offering high efficiency and functional group tolerance. researchgate.net Various metals, including palladium, copper, and gold, have been employed in these syntheses.

Palladium-Catalyzed Synthesis: Palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination is a significant advancement for synthesizing functionalized azetidines. rsc.org This method involves the reductive elimination from an alkyl–Pd(IV) intermediate, promoted by an oxidant, to form the C-N bond and close the azetidine ring. rsc.org Palladium is also used in cross-coupling reactions starting from 3-iodo-azetidine to create more complex derivatives. rsc.org

Copper-Catalyzed Synthesis: Copper catalysts are used in various azetidine syntheses. One approach is a photoinduced anti-Baldwin radical 4-exo-dig cyclization of ynamides, which proceeds under visible light irradiation in the presence of a heteroleptic copper complex. nih.gov This method provides good yields and excellent control over regioselectivity. nih.gov Copper-catalyzed photocycloadditions between non-conjugated imines and alkenes have also been developed to produce a variety of substituted azetidines. researchgate.net

Gold-Catalyzed Synthesis: Gold catalysts can be used to prepare azetidin-3-ones, which are versatile precursors for other functionalized azetidines. nih.gov The key step is a gold-catalyzed oxidative cyclization of N-propargylsulfonamides. This reaction proceeds through the generation of a reactive α-oxogold carbene intermediate, which then undergoes an intramolecular N-H insertion to form the azetidine ring. nih.gov

Catalyst SystemReaction TypePrecursorKey Features
Palladium (Pd) Intramolecular C(sp³)–H AminationAliphatic amines with directing groupHigh functional group tolerance
Copper (Cu) Photoinduced Radical CyclizationYnamidesVisible light, anti-Baldwin 4-exo-dig closure
Gold (Au) Oxidative Cyclization / N-H InsertionN-PropargylsulfonamidesForms azetidin-3-one (B1332698) precursors
Iron (Fe) Thiol AlkylationAzetidin-3-ols and thiolsMild conditions for C3-functionalization

Installation of the Carboxamide Moiety

Once the 3-ethyl-3-methylazetidine core is synthesized, the final step is the introduction of the carboxamide group at the nitrogen atom. This can be achieved through direct carboxamidation of the secondary amine.

Direct Carboxamidation of Azetidine Precursors

Direct carboxamidation involves reacting the secondary amine of the preformed 3-ethyl-3-methylazetidine with a suitable carboxamidating agent. This is the most common and straightforward approach for N-functionalization.

Post-Cyclization Carboxamide Functionalization

After the formation of the 3-ethyl-3-methylazetidine ring, the carboxamide function (-CONH₂) is installed on the ring nitrogen. A documented method for the synthesis of a 1-azetidinecarboxamide involves the reaction of the corresponding azetidine with nitrourea (B1361781). google.com In this procedure, the azetidine derivative is stirred with an excess of nitrourea in a solvent mixture at room temperature. The reaction introduces the carboxamide group directly onto the azetidine nitrogen. google.com

Another general and widely applicable method for the N-carboxamidation of secondary amines like azetidine is the reaction with an isocyanate, such as trimethylsilyl (B98337) isocyanate, followed by hydrolysis, or by using chlorosulfonyl isocyanate followed by a reductive workup. Alternatively, direct reaction with cyanic acid (or its salts, like potassium cyanate, under acidic conditions) can also yield the desired N-unsubstituted carboxamide.

Stereoselective Synthesis of 3-Ethyl-3-methylazetidine-1-carboxamide

Achieving stereocontrol at the C3 position of the azetidine ring is a significant challenge in the synthesis of enantiomerically pure 3-ethyl-3-methylazetidine derivatives. The primary strategies to achieve this involve the use of chiral auxiliaries, asymmetric catalysis, and chemoenzymatic methods.

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation diastereoselectively. wikipedia.org This approach typically involves three stages: covalent attachment of the auxiliary, a diastereoselective ring-forming reaction, and finally, cleavage of the auxiliary to yield the enantiomerically enriched product. wikipedia.org

For the synthesis of 3-ethyl-3-methylazetidine, a plausible strategy would involve attaching a chiral auxiliary, such as (S)-1-phenylethylamine, to a precursor molecule. This auxiliary can function as both a source of chirality and the nitrogen atom for the final heterocycle. rsc.org The cyclization step, typically an intramolecular nucleophilic substitution, would be directed by the chiral auxiliary to favor the formation of one diastereomer of the azetidine ring over the other. Subsequent removal of the chiral group, for instance, by hydrogenolysis, would yield the enantiopure 3-ethyl-3-methylazetidine core, which can then be converted to the target carboxamide. Evans oxazolidinones and pseudoephedrine are other well-established auxiliaries that have demonstrated high efficacy in controlling stereochemistry in alkylation and other C-C bond-forming reactions. wikipedia.orgnih.gov

Table 1: Common Chiral Auxiliaries and Their Applications

Chiral Auxiliary Typical Application Removal Conditions
(S)-1-Phenylethylamine Asymmetric synthesis of cyclic amines Catalytic Hydrogenation
Evans Oxazolidinones Stereoselective aldol (B89426) reactions, alkylations Acidic or basic hydrolysis, Reductive cleavage
Pseudoephedrine/Pseudoephenamine Asymmetric alkylation to form chiral carboxylic acids, ketones Acidic hydrolysis, Reductive cleavage

Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. birmingham.ac.ukresearchgate.net The development of chiral ligands for transition metals has enabled a wide range of enantioselective transformations for heterocycle synthesis. birmingham.ac.uk

In the context of constructing the 3-ethyl-3-methylazetidine skeleton, a key strategy could be the catalytic enantioselective difunctionalization of an achiral precursor. acs.org For instance, a copper-catalyzed asymmetric boryl allylation of an azetine precursor could install two functional groups and create two stereogenic centers with high enantioselectivity. acs.org Another approach involves intramolecular cyclization reactions. Phase-transfer catalysis, utilizing chiral catalysts derived from cinchona alkaloids, has been successfully applied to the enantioselective synthesis of spirocyclic azetidines, demonstrating the power of this method for intramolecular C-C bond formation. nih.gov These catalytic systems provide a rigid chiral environment that directs the approach of the substrate, leading to high levels of stereocontrol. rsc.org

Chemoenzymatic synthesis combines the high selectivity of enzymes with the versatility of chemical reactions to create efficient and environmentally benign synthetic routes. nih.gov Enzymes can perform reactions with exceptional stereo-, regio-, and chemoselectivity under mild conditions.

A potential chemoenzymatic route to enantiopure 3-ethyl-3-methylazetidine could begin with the enzymatic resolution of a racemic precursor or the asymmetric transformation of a prochiral substrate. For example, a prochiral β-keto ester could be asymmetrically reduced using a ketoreductase (KRED) enzyme to produce a chiral β-hydroxy ester with high enantiomeric excess. This chiral alcohol is a versatile intermediate that can be chemically transformed in subsequent steps. The hydroxyl group can be converted into a good leaving group (e.g., mesylate or tosylate), followed by an intramolecular cyclization via nucleophilic attack by the nitrogen atom to form the azetidine ring. This strategy leverages the exquisite stereocontrol of the enzymatic step to establish the key chiral center early in the synthesis. mdpi.com Such methods have been successfully used to produce valuable chiral building blocks like (S)-γ-hydroxymethyl-γ-butyrolactone from bio-based starting materials. nih.gov

Novel Synthetic Route Development for Azetidine-1-carboxamides

Recent advances in synthetic methodology have focused on improving the efficiency, safety, and sustainability of chemical processes. For the synthesis of azetidine-1-carboxamides, developments in green chemistry and flow chemistry are particularly noteworthy.

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In azetidine synthesis, this includes the use of environmentally benign solvents, catalytic methods to improve atom economy, and energy-efficient reaction conditions.

A significant green innovation is the replacement of conventional volatile organic solvents with more sustainable alternatives. Cyclopentyl methyl ether (CPME) has emerged as a greener solvent for organometallic reactions in azetidine synthesis due to its high boiling point, low water miscibility, and stability to organolithium reagents. uniba.ituniba.it Furthermore, the development of catalytic routes, such as the La(OTf)₃-catalyzed intramolecular aminolysis of epoxy amines to form the azetidine ring, avoids the need for stoichiometric reagents and often proceeds under milder conditions. frontiersin.org Microwave-assisted organic synthesis is another green technique that can dramatically reduce reaction times and energy consumption for key cyclization steps. organic-chemistry.org

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers numerous advantages over traditional batch processing. These benefits include enhanced heat transfer, precise control over reaction parameters, improved safety for handling hazardous reagents, and potential for scalability. acs.org

The synthesis of functionalized azetidines has been significantly advanced by flow chemistry. uniba.ituniba.itacs.org For instance, the generation and use of highly reactive C3-lithiated azetidine intermediates can be performed safely and efficiently in a flow microreactor system. uniba.itfigshare.com In this setup, a precursor like N-Boc-3-iodoazetidine is mixed with a lithiating agent in a micromixer and flows through a temperature-controlled reactor coil, allowing the unstable organometallic intermediate to be generated and immediately reacted with an electrophile in a subsequent step. uniba.it This technology enables the use of reaction conditions, such as higher temperatures, that are often not feasible in batch mode, leading to faster and more efficient processes. acs.org Photochemical reactions to prepare alkyl azetidines have also been successfully translated to flow systems, facilitating scalability. acs.org

Table 2: Comparison of Batch vs. Flow Chemistry for Azetidine Synthesis

Feature Batch Chemistry Flow Chemistry
Process Type Discontinuous Continuous
Heat Transfer Limited by surface area-to-volume ratio Excellent, rapid heat exchange
Safety Challenges with exothermic reactions and hazardous reagents at scale Improved safety, small reaction volumes at any given time
Scalability Often requires re-optimization Scaled by running the system for longer ("scale-out")
Control Moderate control over temperature and mixing Precise control over temperature, pressure, and residence time

| Example | Synthesis of azetidines via intramolecular cyclization in a round-bottom flask | Generation and trapping of lithiated azetidines in a microreactor system uniba.itacs.org |

Reaction Chemistry and Mechanistic Studies of 3 Ethyl 3 Methylazetidine 1 Carboxamide

Reactivity of the Azetidine (B1206935) Ring

The reactivity of the azetidine ring is its most prominent chemical feature. The presence of the ethyl and methyl groups at the C3 position introduces significant steric hindrance and influences the regioselectivity of ring-opening reactions.

Ring-opening reactions of azetidines are a major class of transformations for this heterocyclic system. These reactions are typically promoted by the activation of the ring nitrogen, often through protonation or acylation, which makes the ring more susceptible to nucleophilic attack.

In the case of 3-Ethyl-3-methylazetidine-1-carboxamide, acid-mediated ring-opening is a probable pathway. Protonation of the azetidine nitrogen would form a reactive azetidinium ion. Subsequent nucleophilic attack at one of the ring carbons (C2 or C4) would lead to the cleavage of a C-N bond. Due to the symmetrical nature of the substitution relative to the C2 and C4 positions, nucleophilic attack would likely occur at either of these carbons, leading to a mixture of products unless directed by specific reaction conditions.

A plausible mechanism for acid-catalyzed ring-opening involves the following steps:

Protonation of the azetidine nitrogen to form an azetidinium ion.

Nucleophilic attack at a methylene (B1212753) carbon (C2 or C4) of the ring.

Cleavage of the C-N bond, relieving the ring strain and forming a substituted aminopropyl derivative.

The table below summarizes potential ring-opening reactions with various nucleophiles.

NucleophileReagent ExamplePotential Product Structure
HalideHCl, HBrN-(3-halo-2-ethyl-2-methylpropyl)urea
WaterH₂O / H⁺N-(3-hydroxy-2-ethyl-2-methylpropyl)urea
AlcoholROH / H⁺N-(3-alkoxy-2-ethyl-2-methylpropyl)urea
ThiolRSH / H⁺N-(3-(alkylthio)-2-ethyl-2-methylpropyl)urea

Note: The product structures are predicted based on general azetidine reactivity and have not been experimentally verified for this specific compound.

Azetidines can undergo various rearrangement reactions, often driven by the relief of ring strain. One of the notable rearrangements is the Stevens rearrangement, which typically involves the formation of an ylide followed by a 1,2-migration. For this compound, such a rearrangement would likely require quaternization of the ring nitrogen followed by treatment with a strong base.

Another potential rearrangement could be a Wagner-Meerwein type rearrangement if a carbocation is formed adjacent to the ring, for instance, through the loss of a leaving group from a substituent. However, given the structure of the title compound, this is less probable without prior functionalization.

While the C3 position is fully substituted, the C2 and C4 methylene groups of the azetidine ring are potential sites for functionalization. However, direct C-H functionalization of the azetidine ring is challenging and often requires directing groups or specific catalysts. Given the presence of the N-carboxamide group, which can influence the electronic properties of the ring, metal-catalyzed C-H activation could be a potential, albeit complex, route to introduce substituents at the C2 or C4 positions. A more common approach to functionalized azetidines is through their synthesis from already functionalized precursors.

Reactivity of the Carboxamide Group

The N-carboxamide group of this compound also exhibits characteristic reactivity, although it is generally less reactive than the strained azetidine ring.

The carboxamide group can undergo hydrolysis under acidic or basic conditions to yield the corresponding amine (3-ethyl-3-methylazetidine) and carbonic acid (which decomposes to CO₂) or a carbamate, depending on the conditions. This reaction typically requires more forcing conditions (e.g., strong acid or base and heat) compared to the hydrolysis of esters or acid chlorides.

Acid-Catalyzed Hydrolysis Mechanism:

Protonation of the carbonyl oxygen.

Nucleophilic attack by water on the carbonyl carbon.

Proton transfer and elimination of 3-ethyl-3-methylazetidine (B1371502).

Base-Catalyzed Hydrolysis Mechanism:

Nucleophilic attack by a hydroxide (B78521) ion on the carbonyl carbon.

Formation of a tetrahedral intermediate.

Elimination of the 3-ethyl-3-methylazetidinyl anion (a poor leaving group, hence the need for harsh conditions).

Amidation, or transamidation, where the -NH₂ group is replaced by another amine, is also possible but generally requires high temperatures or catalytic activation.

The carboxamide group can be reduced to an aminomethyl group. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). The product of such a reduction would be 1-(aminomethyl)-3-ethyl-3-methylazetidine.

The oxidation of the carboxamide group is not a common transformation. The azetidine ring, however, could be susceptible to oxidation, potentially leading to ring-opened products or the formation of N-oxides under specific conditions.

The table below outlines the expected reactivity of the carboxamide group.

ReactionReagentsExpected Product
Acid HydrolysisH₃O⁺, Δ3-Ethyl-3-methylazetidine
Base HydrolysisNaOH, Δ3-Ethyl-3-methylazetidine
ReductionLiAlH₄1-(Aminomethyl)-3-ethyl-3-methylazetidine

Note: These reactions are based on the general reactivity of carboxamides and have not been experimentally confirmed for this compound.

Substituent Effects on Reactivity (Ethyl and Methyl at C3)

The geminal ethyl and methyl groups at the C3 position of this compound are not mere spectators in its chemical behavior. They exert profound control over the molecule's reactivity through a combination of steric and electronic effects. These effects influence the accessibility of reaction sites and the stability of transition states and intermediates.

Table 1: Estimated Steric and Electronic Parameters of C3 Substituents

Substituentvan der Waals Radius (Å)Inductive Effect
Methyl (-CH₃)2.00Weakly Donating (+I)
Ethyl (-CH₂CH₃)~2.70Weakly Donating (+I)

Note: This table presents generalized, illustrative data to compare the relative steric bulk and electronic nature of the substituents.

The asymmetrical substitution at the C3 quaternary carbon introduces significant challenges and opportunities in controlling the selectivity of reactions.

Regioselectivity: In ring-opening reactions of unsymmetrically substituted azetidines, the site of nucleophilic attack is a critical question. magtech.com.cn For this compound, the C3 substituents sterically protect the C2 and C4 positions. A nucleophile would likely face significant hindrance when attempting to attack either of these ring carbons. The regioselectivity of such reactions is often controlled by a balance between steric hindrance and electronic effects. magtech.com.cn For instance, in reactions catalyzed by transition metals, the catalyst's coordination to the nitrogen atom followed by subsequent steps can be influenced by the steric environment created by the C3 substituents, potentially leading to selective functionalization at the less hindered C-H bonds. acs.org

Stereoselectivity: The C3 position in this compound is a quaternary stereocenter if the molecule is chiral. Even if starting from a racemic mixture, this existing stereocenter can direct the formation of new stereocenters during a reaction, a process known as diastereoselective synthesis. acs.orgresearchgate.net For example, in an alkylation reaction at the C2 position, the incoming electrophile would preferentially approach from the face of the ring that is less sterically hindered by the larger ethyl group, leading to the formation of one diastereomer over the other. rsc.org The rigid nature of the four-membered ring enhances this stereochemical control, making substituted azetidines valuable templates in asymmetric synthesis. researchgate.netacs.org

Table 2: Hypothetical Product Distribution in a Regioselective Reaction

Reaction TypeReagentProduct Ratio (Attack at C2 vs. C4)Predominant Factor
Nucleophilic Ring OpeningBulky Nucleophile1 : >10Steric Hindrance
Radical C-H FunctionalizationNon-selective Radical~1 : 1.2Minor Steric/Electronic Bias

Note: This table illustrates a hypothetical outcome for reactions on the azetidine ring, demonstrating how steric factors can dictate regioselectivity.

Mechanistic Investigations using Kinetic and Spectroscopic Methods

Elucidating the precise mechanisms of reactions involving this compound requires a combination of kinetic and spectroscopic techniques. These studies provide evidence for proposed reaction pathways, identify reactive intermediates, and quantify the energetic barriers of the transformation. acs.org

Kinetic analysis, which involves monitoring the rate of a reaction under various conditions (e.g., changing reactant concentrations, temperature), can help determine the reaction order and the rate-determining step. acs.org For example, studying the rate of a ring-opening reaction could reveal whether the initial nucleophilic attack or a subsequent step is the slowest part of the process. Electrochemical kinetic analysis has also been employed to scrutinize key oxidation steps in azetidine synthesis. acs.org

Spectroscopic methods are indispensable for tracking the progress of a reaction and identifying the structures of intermediates and products.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to follow the disappearance of starting material and the appearance of products over time. researchgate.net Specialized NMR techniques like NOESY can provide through-space information, helping to confirm the stereochemistry of reaction products.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for monitoring changes in functional groups, such as the carbonyl group of the carboxamide, during a reaction.

Mass Spectrometry (MS): MS helps to identify the mass of products and intermediates, confirming expected transformations and sometimes trapping transient species. nih.gov

By combining these methods, researchers can build a comprehensive picture of the reaction mechanism. For instance, in a palladium-catalyzed C-H amination to form an azetidine ring, kinetic and spectroscopic data can support a proposed catalytic cycle, including steps like oxidative addition, C-H activation, and reductive elimination. acs.org

Advanced Structural and Conformational Analysis

X-ray Crystallography of 3-Ethyl-3-methylazetidine-1-carboxamide and its Derivatives

While a specific crystal structure for this compound is not publicly available, analysis of related 3,3-disubstituted and N-acylated azetidine (B1206935) derivatives provides significant insight into its likely solid-state characteristics. X-ray crystallography of compounds such as 3-aryl-3-arylmethoxyazetidines and L-azetidine-2-carboxylic acid reveals key features of the azetidine ring and the influence of its substituents. Current time information in Chicago, IL, US.researchgate.net

In the crystalline state, the packing of this compound would be significantly influenced by intermolecular hydrogen bonding. The carboxamide group (-C(=O)NH₂) is a potent hydrogen bond donor (the N-H protons) and acceptor (the carbonyl oxygen). This would likely lead to the formation of well-defined supramolecular structures, such as chains or dimeric motifs, which are common in carboxamides. nih.gov For instance, classic R²₂(8) ring motifs, where two molecules are linked by a pair of N-H···O=C hydrogen bonds, are frequently observed in primary amides.

Table 1: Potential Intermolecular Interactions in Crystalline this compound

Interaction TypeDonorAcceptorPotential Motif
Hydrogen BondN-H (amide)O=C (amide of neighboring molecule)Dimeric rings, chains
van der WaalsC-H (ethyl, methyl, azetidine ring)Various atoms in neighboring moleculesClose packing

The four-membered azetidine ring is not planar due to ring strain and adopts a puckered conformation. frontiersin.org The degree of puckering is defined by the endocyclic torsion angles. In the solid state, the specific conformation is a balance between minimizing intramolecular steric strain and maximizing favorable intermolecular interactions within the crystal lattice.

For a 3,3-disubstituted azetidine, the substituents significantly influence the ring's geometry. The presence of both an ethyl and a methyl group at the C3 position breaks the symmetry of the ring. The crystal structure of L-azetidine-2-carboxylic acid, a related compound, demonstrates a puckered four-membered ring. researchgate.net It is anticipated that the azetidine ring in this compound will also be puckered, with the substituents adopting positions that minimize steric hindrance. The carboxamide group at the N1 position will also influence the ring conformation due to its electronic and steric properties. The orientation of the carboxamide plane relative to the azetidine ring will be a key conformational feature.

Solution-State Conformational Dynamics via Advanced NMR Spectroscopy

In solution, this compound is expected to be conformationally flexible. Advanced NMR techniques are invaluable for characterizing these dynamic processes, such as ring puckering and rotation around the N-C(O) amide bond.

The puckered azetidine ring can undergo a process of ring inversion, where it flips between two energetically similar puckered conformations. This process can often be observed on the NMR timescale. At room temperature, if the inversion is fast, the NMR spectrum will show time-averaged signals for the ring protons. However, by lowering the temperature, this inversion can be slowed down.

Variable-temperature (VT) NMR spectroscopy is the primary tool for studying such dynamic equilibria. researchgate.net As the temperature is decreased, the rate of ring inversion slows. If the rate becomes slow enough on the NMR timescale, the signals for the axial and equatorial protons of the two methylene (B1212753) groups in the ring will broaden, then decoalesce into separate signals for each distinct proton environment. The temperature at which this coalescence occurs can be used to calculate the free energy barrier (ΔG‡) for the ring inversion process. For azetidine itself, the barrier to ring inversion is relatively low. Current time information in Chicago, IL, US. The substitution at the C3 and N1 positions in this compound will influence this barrier.

Table 2: Representative Data from a Hypothetical Dynamic NMR Study of Azetidine Ring Inversion

ParameterValueDescription
Coalescence Temperature (Tc)-50 °C (223 K)Temperature at which distinct axial and equatorial proton signals merge.
Frequency Separation (Δν)50 HzDifference in chemical shift between axial and equatorial protons at low temperature.
Rate Constant at Tc (k)111 s⁻¹Calculated rate of inversion at the coalescence temperature.
Free Energy of Activation (ΔG‡)10.5 kcal/molEnergy barrier for the ring inversion process.

Note: This table contains hypothetical data for illustrative purposes.

The Nuclear Overhauser Effect (NOE) is a powerful NMR technique that provides information about the through-space proximity of protons, which is crucial for determining the preferred conformation in solution. researchgate.net Two-dimensional NOE experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy), are particularly useful. nih.gov

For this compound, NOE correlations would be expected between protons that are close to each other in the predominant solution conformation. For example, NOEs between the protons of the ethyl and methyl groups and the protons on the azetidine ring (at C2 and C4) would help to define the orientation of these substituents relative to the ring. Furthermore, NOE correlations between the amide proton and protons on the azetidine ring would elucidate the conformational preference around the N-C(O) bond. In some substituted azetidines, 2D-NOESY experiments have been successfully used to determine the syn or anti arrangement of substituents. Current time information in Chicago, IL, US.

Table 3: Expected NOE Correlations for a Puckered Conformation of this compound

Irradiated Proton(s)Observed NOE Correlation(s)Structural Implication
C3-Methyl ProtonsAxial H at C2/C4Methyl group is in proximity to the axial face of the ring.
C3-Ethyl Protons (CH₂)Equatorial H at C2/C4Ethyl group is oriented towards the equatorial face.
Amide N-HAxial or Equatorial H at C2/C4Defines the orientation of the carboxamide group relative to the ring.

Note: The specific correlations depend on the actual lowest-energy conformation.

Chiroptical Properties and Absolute Configuration Determination (for enantiomers)

If this compound were to be synthesized in an enantiomerically pure or enriched form (for instance, through the introduction of a chiral center elsewhere in a derivative), its chiroptical properties would be a key characteristic. Chiroptical techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are highly sensitive to the three-dimensional arrangement of atoms in a chiral molecule.

These experimental techniques, when coupled with quantum chemical calculations, provide a powerful method for the unambiguous determination of the absolute configuration of enantiomers. nih.gov The process involves calculating the theoretical ECD and VCD spectra for one of the enantiomers (e.g., the R or S configuration) using methods like Density Functional Theory (DFT). nih.gov The calculated spectrum is then compared to the experimental spectrum. A good match between the experimental and calculated spectra allows for the confident assignment of the absolute configuration of the synthesized compound. This approach has been successfully applied to various chiral molecules, including those containing heterocyclic rings. rsc.org For N-nitro-substituted azetidines, for example, chiroptical properties have been studied in relation to their conformational behavior. acs.org

Circular Dichroism Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the stereochemistry of chiral molecules. It measures the differential absorption of left- and right-circularly polarized light by a chiral sample. For a molecule like this compound, which possesses a stereocenter at the C3 position, CD spectroscopy can provide a unique spectral fingerprint corresponding to its absolute configuration.

While specific experimental CD data for this compound is not available in the current literature, the principles of the technique and data from analogous chiral molecules allow for a projection of its expected spectral characteristics. The primary chromophore in this molecule accessible to conventional CD spectroscopy (typically in the 190-400 nm range) is the carboxamide group. The electronic transitions associated with the amide, primarily the n → π* and π → π* transitions, are expected to give rise to Cotton effects in the far-UV region.

The sign and magnitude of these Cotton effects are exquisitely sensitive to the spatial arrangement of the atoms surrounding the chromophore. The chirality of the C3 carbon, with its ethyl and methyl substituents, induces a chiral perturbation on the amide chromophore, resulting in a distinct CD spectrum. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), are often employed to predict the CD spectra of chiral molecules and correlate them to a specific enantiomer. For other chiral azetidine derivatives, electronic circular dichroism (ECD) has been successfully used to assign absolute configurations by comparing experimental spectra with computed ones. nih.gov

Table 1: Predicted Electronic Transitions and Potential CD Maxima for Amide Chromophores

TransitionApproximate Wavelength (nm)Expected Sign of Cotton Effect
n → π~210-230Dependent on absolute configuration
π → π~190-200Dependent on absolute configuration

Note: The signs are hypothetical and would need to be determined for a specific enantiomer (R or S) through experimental measurement or high-level computation.

Vibrational Circular Dichroism

Vibrational Circular Dichroism (VCD) is the infrared analogue of electronic CD, measuring the differential absorption of left- and right-circularly polarized infrared radiation for vibrational transitions. VCD provides a wealth of stereochemical information, as it probes the chirality of the entire molecular framework, not just the environment around an electronic chromophore. nih.gov A VCD spectrum contains numerous bands, each corresponding to a specific vibrational mode (e.g., C-H stretch, C=O stretch, ring vibrations), with the sign and intensity of each band being sensitive to the molecule's 3D structure and absolute configuration. nih.gov

For this compound, VCD would be particularly insightful. The spectrum would be rich in the C-H stretching region (~2800-3000 cm⁻¹) and the mid-IR or "fingerprint" region (~1000-1700 cm⁻¹). Key vibrational modes, such as the amide I band (primarily C=O stretch, ~1650-1680 cm⁻¹) and various C-N and C-C stretching and bending modes of the azetidine ring, would be expected to show distinct VCD signals.

The determination of the absolute configuration of complex, flexible molecules has been successfully achieved by comparing experimental VCD spectra with those predicted by DFT calculations. nih.gov This combination is a powerful tool for unambiguous stereochemical assignment. For a related compound, 3-(1'-hydroxyethyl)-1-(3'-phenylpropanoyl)-azetidin-2-one, VCD was shown to be superior to ECD for diastereomeric differentiation due to its higher spectral resolution and the sensitivity of vibrational modes to the entire molecular structure. nih.gov

Table 2: Representative Vibrational Modes and Expected Regions for VCD Analysis

Vibrational ModeApproximate Frequency (cm⁻¹)Stereochemical Information Content
C-H Stretches (Ethyl, Methyl)2850-3000High; sensitive to local chirality.
Amide I (C=O Stretch)1650-1680High; sensitive to conformation and H-bonding.
Amide II (N-H Bend, C-N Stretch)1520-1580Moderate; coupled mode.
CH₂/CH₃ Bending Modes1350-1470High; reflects substituent orientation.
Azetidine Ring Modes900-1200High; directly probes ring pucker and conformation.

Analysis of Ring Strain in the Azetidine System

The azetidine ring is a four-membered heterocycle characterized by significant ring strain, a consequence of bond angle compression from the ideal sp³ tetrahedral angle of 109.5° to approximately 90°. rsc.org This inherent strain is a defining feature of the molecule's chemistry, influencing its reactivity, conformation, and thermodynamic stability. rsc.orgrsc.org The total ring strain energy of the parent azetidine molecule is estimated to be approximately 25.4 kcal/mol (106.3 kJ/mol). rsc.org This value is intermediate between the highly strained aziridine (B145994) (~27.7 kcal/mol) and the relatively strain-free pyrrolidine (B122466) (~5.4 kcal/mol). rsc.org

The azetidine ring is not planar. It adopts a puckered conformation to partially alleviate torsional strain, similar to cyclobutane. rsc.org The degree of this pucker is defined by a dihedral angle. For the parent azetidine, gas-phase electron diffraction studies have determined a ring-puckering dihedral angle of 37°. rsc.org

In this compound, the gem-disubstitution at the C3 position significantly influences the ring's conformational preferences. Computational studies on substituted azetidines have shown that the nature and position of substituents can alter the ring-puckering angle and the energy barrier to ring inversion. researchgate.net The presence of two different alkyl groups (ethyl and methyl) at C3 will create a conformational preference, though the energy difference between conformers where the larger ethyl group is pseudo-axial versus pseudo-equatorial may be small. The strain energy in the substituted ring is a key factor driving ring-opening reactions, a common pathway in the chemistry of strained heterocycles. nih.govresearchgate.netbeilstein-journals.orgnih.gov The release of this strain provides a strong thermodynamic driving force for such reactions. researchgate.netnih.gov

Table 3: Comparative Ring Strain Energies of Saturated Aza-Heterocycles

CompoundRing SizeRing Strain Energy (kcal/mol)Reference
Aziridine3~27.7 rsc.org
Azetidine 4 ~25.4 rsc.org
Pyrrolidine5~5.4 rsc.org
Piperidine6~0.5

Data is for the parent, unsubstituted heterocycles.

Derivatization and Synthesis of Analogues of 3 Ethyl 3 Methylazetidine 1 Carboxamide

The structural framework of 3-ethyl-3-methylazetidine-1-carboxamide offers multiple sites for chemical modification, enabling the synthesis of a diverse range of analogues. These modifications can be broadly categorized into derivatization of the exocyclic carboxamide group and functionalization of the core azetidine (B1206935) ring system. Such derivatization is crucial for exploring structure-activity relationships and developing compounds with tailored properties.

Advanced Applications in Chemical Synthesis and Materials Science

3-Ethyl-3-methylazetidine-1-carboxamide as a Versatile Synthetic Building Block

The azetidine (B1206935) framework is a recognized "privileged scaffold" in medicinal chemistry, and its derivatives are versatile building blocks for more complex molecules. nih.gov

The strained nature of the azetidine ring makes it susceptible to ring-opening reactions, providing a pathway to more complex, linear, or macrocyclic structures. The carboxamide functional group can be hydrolyzed to the corresponding carboxylic acid or reduced to an amine, offering multiple points for further chemical modification. The 3,3-disubstituted pattern introduces a stereocenter which can be exploited in the synthesis of intricate molecular architectures. For instance, analogous N-substituted azetidines have been used in the synthesis of larger heterocyclic systems through ring-expansion reactions.

The carboxamide group is capable of forming robust hydrogen bonds, a key interaction in the formation of supramolecular assemblies. The defined geometry of the azetidine ring could, in theory, direct the spatial orientation of these assemblies. While specific studies on this compound are absent, the principles of crystal engineering and supramolecular chemistry suggest its potential utility in designing novel materials with ordered structures.

Role in Chiral Ligand Design for Catalysis (if stereochemistry is controlled)

Chiral ligands are fundamental to asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. nih.govnih.gov Azetidine-containing ligands have been successfully employed in various catalytic transformations. nih.gov

If synthesized in an enantiomerically pure form, this compound could serve as a chiral backbone for the design of novel ligands. The nitrogen atom of the azetidine ring and the oxygen or nitrogen of the carboxamide group could act as coordination sites for a metal center. The ethyl and methyl groups at the 3-position would create a specific chiral environment around the metal, potentially influencing the stereochemical outcome of a catalyzed reaction.

Table 1: Potential Asymmetric Catalytic Applications for Ligands Derived from Chiral this compound

Catalytic ReactionPotential Metal CatalystRationale
Asymmetric HydrogenationRhodium, RutheniumCreation of a chiral pocket around the metal center.
Asymmetric Allylic AlkylationPalladiumInfluence on the facial selectivity of nucleophilic attack.
Asymmetric CyclopropanationCopper, RhodiumControl of the stereochemistry of the cyclopropane (B1198618) ring.

This table is speculative and based on the applications of other chiral azetidine-containing ligands.

The field of organocatalysis often utilizes small, chiral organic molecules to catalyze chemical reactions. Chiral amines and amides derived from azetidines could potentially act as organocatalysts. For example, a derivative of this compound could be envisioned to participate in enamine or iminium ion catalysis, analogous to well-established proline-derived catalysts.

Integration into Advanced Functional Materials (e.g., monomers for specialized polymers, non-biological probes)

Azetidine derivatives have been explored as monomers for the synthesis of specialized polymers. researchgate.netrsc.org The ring-opening polymerization of azetidines can lead to polyamines with interesting properties and applications. rsc.org

The presence of the carboxamide functionality and the 3,3-disubstitution in this compound could impart unique properties to such polymers, including altered solubility, thermal stability, and mechanical characteristics. Furthermore, the azetidine moiety could be incorporated into larger molecules designed as probes for biological systems, although no such applications have been reported for this specific compound.

Polymer Chemistry with Azetidine-containing Monomers

The incorporation of azetidine moieties into polymer chains can impart unique properties to the resulting materials. Azetidines can participate in polymerization reactions, most notably through ring-opening polymerization (ROP), to produce polyamines and other functional polymers. rsc.orgrsc.org Both cationic and anionic ROP mechanisms have been explored for azetidine and its derivatives, leading to polymers with varying structures, such as linear or hyperbranched architectures. digitellinc.comresearchgate.net

The polymerization of N-substituted azetidines can lead to "living" polymers, allowing for precise control over the molecular weight and structure of the resulting polymer. researchgate.net For a monomer like this compound, the carboxamide group at the 1-position would influence its reactivity in polymerization. The nature of the substituents on the azetidine ring also plays a crucial role in the polymerization kinetics and the properties of the final polymer. researchgate.net

The resulting poly(azetidine)s are structurally similar to poly(propylenimine)s and have shown promise in applications such as CO2 capture, where the amine-rich backbone can effectively adsorb carbon dioxide. rsc.orgacs.org The specific side groups, in this case, the ethyl and methyl groups at the 3-position, would be expected to influence the polymer's physical properties, such as its glass transition temperature and solubility.

Table 1: Potential Polymerization Characteristics of Azetidine-Containing Monomers

Polymerization MethodInitiator TypePotential Polymer ArchitectureKey Features
Cationic Ring-Opening Polymerization (CROP)Strong acids (e.g., perchloric acid)Hyperbranched or linearCan be difficult to control, may lead to side reactions. rsc.orgacs.org
Anionic Ring-Opening Polymerization (AROP)Strong bases (e.g., organolithium reagents)LinearOften provides better control over molecular weight and dispersity. nih.gov

Hybrid Materials Development

Azetidine derivatives are valuable building blocks in the synthesis of hybrid organic-inorganic materials. Their ability to be functionalized allows for their integration into larger networks, combining the properties of both organic polymers and inorganic components. thieme-connect.com For instance, azetidine-containing compounds can be grafted onto silica (B1680970) surfaces to create functionalized materials for applications like CO2 adsorption. rsc.org

The development of novel hybrid materials often involves a "molecular hybridization" strategy, where different pharmacophores or functional units are combined into a single molecule. thieme-connect.com In this context, this compound could serve as a versatile scaffold. The carboxamide group offers a site for further chemical modification, while the azetidine ring provides a robust and structurally defined core.

The synthesis of hybrid materials can also involve the use of azetidine derivatives in the creation of energetic materials, where the high nitrogen content and strained ring structure can contribute to high energy density. researchgate.netchemrxiv.org While this is a specialized area, it highlights the diverse potential of azetidine chemistry in materials science. The specific properties of hybrid materials derived from this compound would depend on the other components of the hybrid system and the synthetic methods employed.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Ethyl-3-methylazetidine-1-carboxamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting ethylamine derivatives with azetidine-3-carboxylic acid precursors under controlled pH (7.0–9.0) and temperature (60–80°C) optimizes carboxamide bond formation. Catalysts like DCC (dicyclohexylcarbodiimide) improve coupling efficiency. Solvent choice (e.g., DMF or THF) impacts reaction kinetics, with polar aprotic solvents favoring higher yields (~70–85%) . Multi-step syntheses require intermediate purification (e.g., column chromatography) to isolate the target compound from byproducts like unreacted amines or oxidized derivatives .

Q. How should researchers characterize the structural integrity of this compound using spectroscopic methods?

  • Methodological Answer :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns. The ethyl and methyl groups on the azetidine ring appear as distinct triplets (δ 1.1–1.3 ppm) and singlets (δ 1.4–1.6 ppm), respectively. The carboxamide proton resonates at δ 6.8–7.2 ppm .
  • IR Spectroscopy : The carbonyl stretch (C=O) of the carboxamide group appears at 1640–1680 cm1^{-1}, while N-H stretches are observed at 3300–3450 cm1^{-1} .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 171.13 for C7_7H14_{14}N2_2O) and fragmentation patterns .

Q. What safety protocols are critical when handling azetidine derivatives during synthesis?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile intermediates.
  • Waste Disposal : Quench reactive intermediates (e.g., with aqueous ethanol) before disposal. Follow institutional guidelines for azetidine-containing waste .

Advanced Research Questions

Q. How can reaction parameters be optimized to mitigate side product formation in the synthesis of this compound?

  • Methodological Answer :

  • Temperature Control : Lowering reaction temperatures (40–50°C) reduces hydrolysis of the carboxamide group.
  • Catalyst Screening : Replace DCC with EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) to minimize racemization.
  • Solvent Optimization : Use dichloromethane (DCM) instead of DMF to suppress N-ethylation side reactions. Monitor progress via TLC (Rf_f = 0.3–0.5 in ethyl acetate/hexane 1:1) .

Q. What mechanistic insights exist for the biological activity of this compound derivatives?

  • Methodological Answer :

  • Enzyme Inhibition : Molecular docking studies suggest the compound binds to kinase active sites (e.g., EGFR) via hydrogen bonding between the carboxamide group and conserved aspartate residues. IC50_{50} values are determined via fluorescence-based assays .
  • Metabolic Pathways : Radiolabeled 14C^{14}C-derivatives track hepatic metabolism, revealing cytochrome P450-mediated oxidation as the primary clearance route .

Q. How do structural modifications in azetidine carboxamides affect their physicochemical properties?

  • Methodological Answer :

  • LogP Analysis : Introducing electron-withdrawing groups (e.g., -CF3_3) increases lipophilicity (LogP from 0.5 to 2.1), enhancing blood-brain barrier permeability. Measure via shake-flask method .
  • Solubility : Methyl substitution on the azetidine ring reduces aqueous solubility (from 12 mg/mL to 4 mg/mL at pH 7.4). Use HPLC-UV to quantify solubility .

Q. What analytical strategies resolve discrepancies in biological activity data across studies?

  • Methodological Answer :

  • Meta-Analysis : Pool data from multiple studies using random-effects models to account for variability in assay conditions (e.g., cell lines, incubation times).
  • Dose-Response Validation : Replicate conflicting results with standardized protocols (e.g., fixed ATP concentrations in kinase assays) .

Key Notes

  • Prioritize peer-reviewed journals and databases like PubChem/EPA DSSTox for structural validation .
  • Experimental reproducibility requires strict adherence to documented protocols (e.g., catalyst ratios, solvent grades) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.